非索司他
描述
非索司他是一种乙酰辅酶 A 羧化酶的小分子抑制剂,该酶在脂肪酸合成中起着至关重要的作用。它最初被命名为 GS-0976,由宁波斯治疗公司发现。 非索司他目前正在由吉利德科学公司开发,用于治疗非酒精性脂肪性肝病和非酒精性脂肪性肝炎 .
科学研究应用
非索司他在科学研究中有着广泛的应用:
化学: 它被用作工具化合物来研究乙酰辅酶 A 羧化酶的抑制及其对脂肪酸合成的影响。
生物学: 非索司他用于研究代谢途径以及乙酰辅酶 A 羧化酶在细胞代谢中的作用。
医学: 它正在被开发为治疗非酒精性脂肪性肝病和非酒精性脂肪性肝炎的治疗剂。 .
工业: 非索司他用于开发针对代谢紊乱和肝病的新药.
生化分析
Biochemical Properties
Firsocostat plays a significant role in biochemical reactions as it inhibits acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Cellular Effects
Firsocostat has shown to have moderate antifungal activity against Candida albicans, a yeast that can cause fungal infections . When combined with other antifungal agents like voriconazole, itraconazole, or amphotericin B, it exhibited synergistic effects across almost all drug-sensitive and drug-resistant C. albicans strains tested .
Molecular Mechanism
Firsocostat exerts its effects at the molecular level by directly binding to the ACC of C. albicans and inhibiting its enzymatic activity . This binding interaction disrupts the normal function of ACC, leading to the observed antifungal effects .
Temporal Effects in Laboratory Settings
In a study evaluating the pharmacokinetics and safety of Firsocostat in participants with varying degrees of hepatic impairment, Firsocostat plasma exposure (AUCinf) was observed to increase in participants with mild, moderate, and severe hepatic impairment, relative to matched controls .
Metabolic Pathways
Firsocostat is involved in the metabolic pathway of fatty acid synthesis. By inhibiting ACC, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Transport and Distribution
Hepatic organic anion transporting polypeptides play a significant role in the disposition of Firsocostat with minimal contributions from uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes .
Subcellular Localization
The subcellular localization of Firsocostat is primarily in the liver, given its role as a liver-targeted inhibitor of ACC
准备方法
合成路线及反应条件
非索司他的合成通过一个多步过程,涉及关键中间体的形成及其随后的偶联。合成路线通常包括以下步骤:
- 恶唑环的形成。
- 恶唑中间体与噻吩并[2,3-d]嘧啶衍生物的偶联。
- 甲氧基苯基和氧杂环己烷-4-基氧乙基的引入。
- 与丙酸衍生物的最终偶联。
反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保最终产物的产率和纯度高 .
工业生产方法
非索司他的工业生产涉及将实验室合成过程放大。这包括优化反应条件、使用大型反应器并确保符合良好生产规范 (GMP)。 该过程还涉及严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型
非索司他经历各种化学反应,包括:
氧化: 非索司他在特定条件下可以被氧化,形成氧化衍生物。
还原: 它也可以发生还原反应,产生还原形式。
取代: 非索司他可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱羟基形式 .
作用机制
非索司他通过抑制乙酰辅酶 A 羧化酶发挥作用,乙酰辅酶 A 羧化酶是一种参与乙酰辅酶 A 转化为丙二酰辅酶 A 的酶,这是脂肪酸合成中的关键步骤。通过抑制这种酶,非索司他减少脂肪酸的合成并促进其氧化。 这导致肝脂肪变性减少和胰岛素敏感性提高 .
相似化合物的比较
非索司他在双重抑制乙酰辅酶 A 羧化酶 1 和乙酰辅酶 A 羧化酶 2 方面是独特的,这两种酶参与脂肪酸代谢的不同方面。类似化合物包括:
西洛菲考: 一种法尼醇 X 受体激动剂,它抑制胆汁酸合成和糖异生。
司美格鲁肽: 一种胰高血糖素样肽-1 受体激动剂,它调节脂质代谢并具有抗炎作用.
属性
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434635-54-7 | |
Record name | Firsocostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Firsocostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FIRSOCOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?
A1: Firsocostat binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, Firsocostat treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].
Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Firsocostat?
A2: Firsocostat is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, Firsocostat demonstrates a low renal clearance [].
Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with Firsocostat?
A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].
Q4: What evidence supports the efficacy of Firsocostat in treating NASH?
A5: Preclinical studies demonstrate that Firsocostat effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that Firsocostat (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including Firsocostat, support its potential as a treatment for NASH [, , , ].
Q5: What are the known safety concerns associated with Firsocostat?
A6: While generally well-tolerated in clinical trials, Firsocostat treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].
Q6: How does Firsocostat achieve liver-targeted delivery?
A7: Firsocostat exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].
Q7: What are the future directions and research gaps in Firsocostat research?
A7: Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。